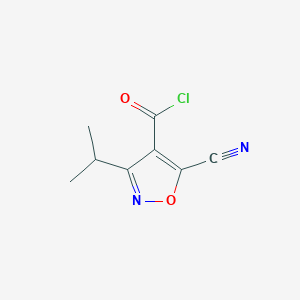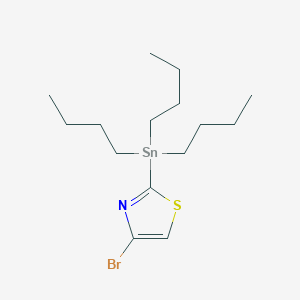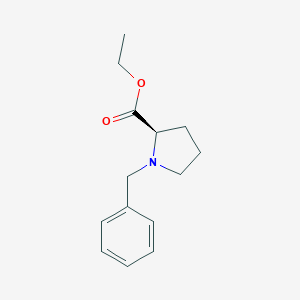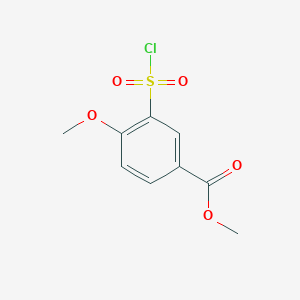
5-Cyano-3-isopropylisoxazole-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-3-isopropylisoxazole-4-carbonyl chloride, also known as CIPC, is a chemical compound used in scientific research for its unique properties. This compound is a derivative of isoxazole and is widely used in the field of medicinal chemistry for the synthesis of various bioactive molecules.
Mecanismo De Acción
The mechanism of action of 5-Cyano-3-isopropylisoxazole-4-carbonyl chloride is not well understood, but it is believed to act as a reactive intermediate in the synthesis of bioactive molecules. 5-Cyano-3-isopropylisoxazole-4-carbonyl chloride contains a highly reactive cyanide group, which can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols. This reactivity makes 5-Cyano-3-isopropylisoxazole-4-carbonyl chloride a useful reagent for the synthesis of diverse bioactive molecules.
Biochemical and Physiological Effects
5-Cyano-3-isopropylisoxazole-4-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit mild cytotoxicity towards cancer cells, which suggests that it may have potential as an anticancer agent. Additionally, 5-Cyano-3-isopropylisoxazole-4-carbonyl chloride has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Cyano-3-isopropylisoxazole-4-carbonyl chloride is a versatile reagent for the synthesis of various bioactive molecules. It is relatively easy to synthesize and has a high yield, making it a cost-effective option for laboratory experiments. However, 5-Cyano-3-isopropylisoxazole-4-carbonyl chloride contains a highly reactive cyanide group, which can be hazardous if not handled properly. Additionally, 5-Cyano-3-isopropylisoxazole-4-carbonyl chloride has limited solubility in common organic solvents, which can make its use in certain reactions challenging.
Direcciones Futuras
There are several future directions for the use of 5-Cyano-3-isopropylisoxazole-4-carbonyl chloride in scientific research. One potential application is in the synthesis of isoxazole-based fluorescent probes for the detection of biomolecules. Another potential application is in the synthesis of isoxazole-containing compounds with novel biological activities. Additionally, further studies are needed to investigate the biochemical and physiological effects of 5-Cyano-3-isopropylisoxazole-4-carbonyl chloride, which could lead to the development of new therapeutic agents.
Conclusion
In conclusion, 5-Cyano-3-isopropylisoxazole-4-carbonyl chloride is a versatile reagent for the synthesis of various bioactive molecules. Its unique properties make it a valuable tool for scientific research in the field of medicinal chemistry. While its mechanism of action and biochemical and physiological effects are not well understood, its potential for the development of new therapeutic agents warrants further investigation.
Métodos De Síntesis
5-Cyano-3-isopropylisoxazole-4-carbonyl chloride can be synthesized by reacting 3-isopropylisoxazole with cyanogen chloride in the presence of a Lewis acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product by hydrolysis. The yield of 5-Cyano-3-isopropylisoxazole-4-carbonyl chloride is typically high, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
5-Cyano-3-isopropylisoxazole-4-carbonyl chloride is used in scientific research for the synthesis of various bioactive molecules. It is commonly used as a building block for the synthesis of isoxazole-containing compounds, which have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. 5-Cyano-3-isopropylisoxazole-4-carbonyl chloride has also been used as a reagent for the synthesis of isoxazole-based fluorescent probes, which can be used for the detection of various biomolecules.
Propiedades
Número CAS |
170865-18-6 |
|---|---|
Nombre del producto |
5-Cyano-3-isopropylisoxazole-4-carbonyl chloride |
Fórmula molecular |
C8H7ClN2O2 |
Peso molecular |
198.6 g/mol |
Nombre IUPAC |
5-cyano-3-propan-2-yl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2/c1-4(2)7-6(8(9)12)5(3-10)13-11-7/h4H,1-2H3 |
Clave InChI |
ILJSCVZTQUBQFB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NOC(=C1C(=O)Cl)C#N |
SMILES canónico |
CC(C)C1=NOC(=C1C(=O)Cl)C#N |
Sinónimos |
4-Isoxazolecarbonylchloride,5-cyano-3-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)






